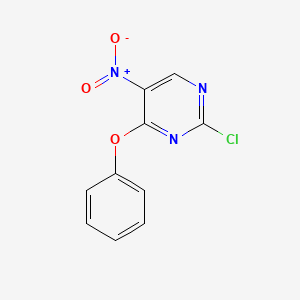
2-Chloro-5-nitro-4-phenoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-nitro-4-phenoxypyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chloro, nitro, and phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-4-phenoxypyrimidine typically involves multiple steps. One common method starts with the nitration of 2-chloro-4-phenoxypyrimidine to introduce the nitro group at the 5-position. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize byproducts. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-5-nitro-4-phenoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the phenoxy group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Reduction: The major product is 2-chloro-5-amino-4-phenoxypyrimidine.
Oxidation: Potential products include phenoxy derivatives with additional oxygen-containing functional groups.
科学的研究の応用
2-Chloro-5-nitro-4-phenoxypyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-5-nitro-4-phenoxypyrimidine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The nitro group can participate in redox reactions, while the chloro and phenoxy groups can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Chloro-5-nitrophenol: Similar in structure but lacks the pyrimidine ring.
2-Chloro-4-phenoxypyrimidine: Lacks the nitro group.
5-Nitro-2-phenoxypyrimidine: Lacks the chloro group.
Uniqueness
2-Chloro-5-nitro-4-phenoxypyrimidine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (phenoxy) groups allows for a diverse range of chemical transformations and interactions with biological targets.
特性
分子式 |
C10H6ClN3O3 |
|---|---|
分子量 |
251.62 g/mol |
IUPAC名 |
2-chloro-5-nitro-4-phenoxypyrimidine |
InChI |
InChI=1S/C10H6ClN3O3/c11-10-12-6-8(14(15)16)9(13-10)17-7-4-2-1-3-5-7/h1-6H |
InChIキー |
PVWQKCDWEXGQET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=NC(=NC=C2[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


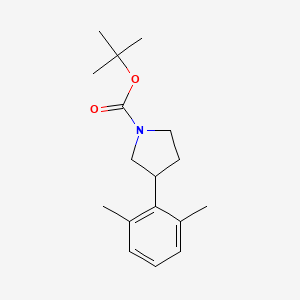
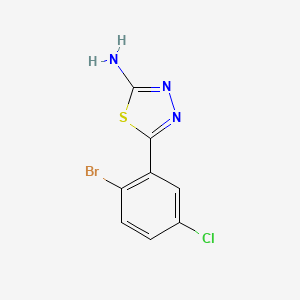
![8-Cbz-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13684379.png)
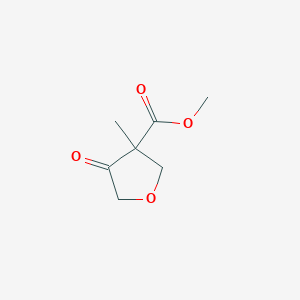
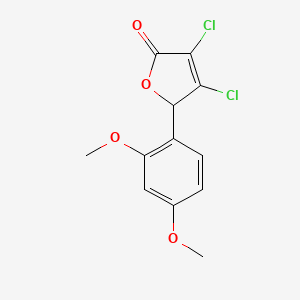
![9-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13684408.png)
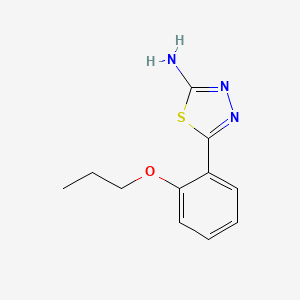
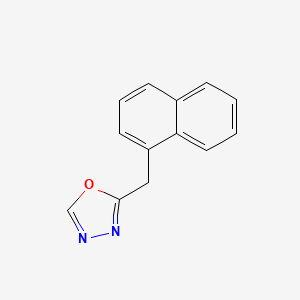
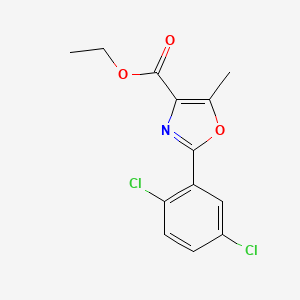
![[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13684434.png)
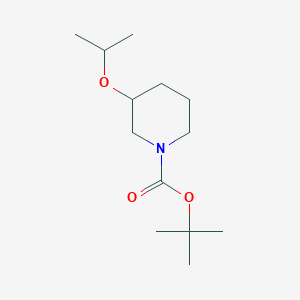
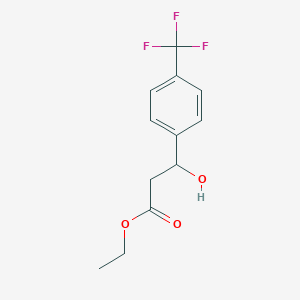
![Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13684476.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
